molecular formula C17H19NO2S B15092621 Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No.: B15092621
M. Wt: 301.4 g/mol
InChI Key: WGTXQUJHZKTINJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which has been widely studied due to its diverse biological and chemical properties

Preparation Methods

The synthesis of ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl 3-amino-3-phenyl-3a,4-dihydro-2H-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H19NO2S/c1-2-20-16(19)15-17(18,12-8-4-3-5-9-12)13-10-6-7-11-14(13)21-15/h3-9,11,13,15H,2,10,18H2,1H3

InChI Key

WGTXQUJHZKTINJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2CC=CC=C2S1)(C3=CC=CC=C3)N

Origin of Product

United States

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